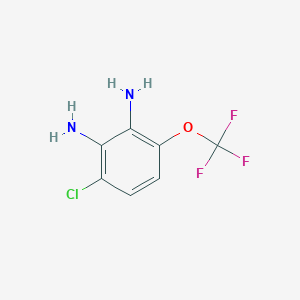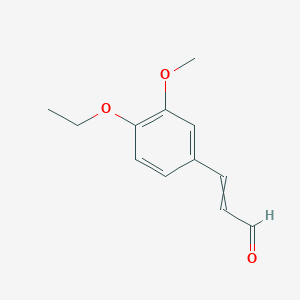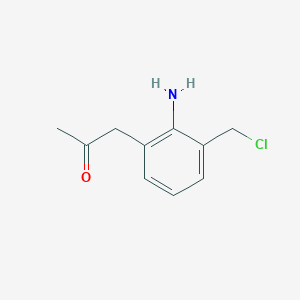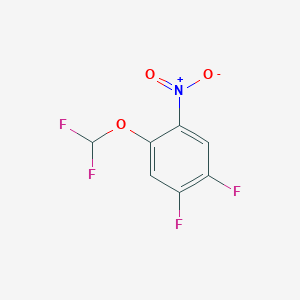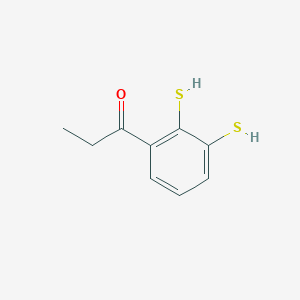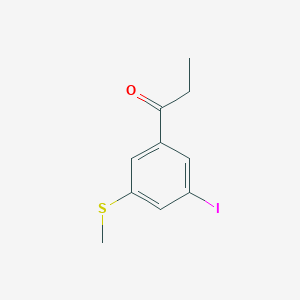
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Pyridine Rings: The pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Attachment to the Phenyl Group: The pyridine rings are then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyridine with a halogenated phenyl compound in the presence of a palladium catalyst.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction, where the phenyl-pyridine compound is reacted with malonic acid in the presence of a base to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl or pyridine rings are replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Applications De Recherche Scientifique
(e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities with (e)-3-(2,5-Di(pyridin-3-yl)phenyl)acrylic acid and exhibit similar biological activities.
Pyridine and Pyrrole derivatives: These heterocyclic compounds also contain nitrogen atoms in their ring structures and are known for their diverse chemical reactivity and biological activities.
Uniqueness
This compound is unique due to the presence of both pyridine rings and an acrylic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-(2,5-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-19(23)8-6-15-11-14(16-3-1-9-20-12-16)5-7-18(15)17-4-2-10-21-13-17/h1-13H,(H,22,23) |
Clé InChI |
GENPTAYYWFYONQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


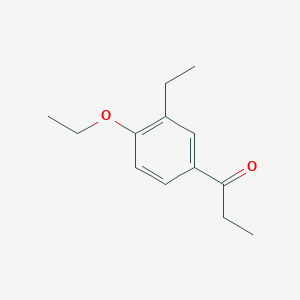
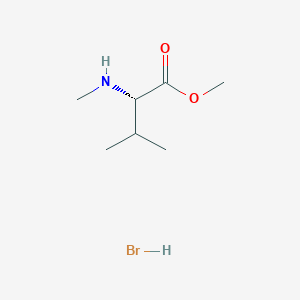

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
